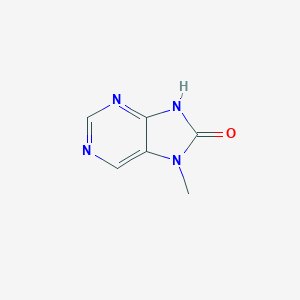
N-(4-amino-3-chlorophenyl)acetamide
Overview
Description
N-(4-amino-3-chlorophenyl)acetamide, also known as 4-Acetamidobenzenesulfonamide or Acetanilide, is a chemical compound that is widely used in scientific research. This compound has been extensively studied due to its unique properties and potential applications in various fields.
Scientific Research Applications
1. Structural Analysis and Molecular Interactions
N-(4-amino-3-chlorophenyl)acetamide and its derivatives have been analyzed for their structural properties and molecular interactions. For instance, studies have investigated the crystal structures and various intermolecular interactions like hydrogen bonds and π-interactions in related compounds (Boechat et al., 2011). These studies provide valuable insights into the molecular behavior of such compounds.
2. Potential as Pesticides
Some derivatives of this compound have been characterized as potential pesticides. This includes research on N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, which have been studied for their properties using X-ray powder diffraction (Olszewska et al., 2009).
3. Quantum Computational Studies
Quantum computational approaches have been used to study the vibrational spectroscopic signatures of derivatives of this compound. This includes investigations into their geometric equilibrium, inter and intra-molecular hydrogen bond, and vibrational wavenumbers (Jenepha Mary et al., 2022).
4. Antibacterial Applications
Research has also been conducted on the synthesis and evaluation of this compound derivatives for their antibacterial activity. This includes studies on 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents against various bacterial strains (Desai et al., 2008).
5. Antiviral Activity
A novel anilidoquinoline derivative of this compound has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
6. Photovoltaic Efficiency Modeling
Derivatives of this compound have been studied for their potential use in dye-sensitized solar cells. The research includes photochemical and thermochemical modeling to analyze their light harvesting efficiency and potential as photosensitizers in photovoltaic cells (Mary et al., 2020).
Safety and Hazards
N-(4-amino-3-chlorophenyl)acetamide has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
N-(4-amino-3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJJCQWIROJMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)







